tert-butyl 2-(5-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(5-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetate: is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an iodine atom at the 5-position of the pyridine ring and a tert-butyl ester group at the 2-position of the acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(5-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-oxo-1,2-dihydropyridine and tert-butyl bromoacetate.
Iodination: The iodination of the 2-oxo-1,2-dihydropyridine is carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 5-position of the pyridine ring.
Esterification: The iodinated intermediate is then subjected to esterification with tert-butyl bromoacetate in the presence of a base, such as potassium carbonate or sodium hydroxide, to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(5-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Reduction Reactions: The carbonyl group in the pyridine ring can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), bases (potassium carbonate, sodium hydroxide).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, THF).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of oxidized pyridine derivatives.
Scientific Research Applications
tert-Butyl 2-(5-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-(5-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate
- tert-Butyl 2-(5-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetate
- tert-Butyl 2-(5-fluoro-2-oxo-1,2-dihydropyridin-1-yl)acetate
Uniqueness
tert-Butyl 2-(5-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromo, chloro, and fluoro analogs. The iodine atom can participate in specific chemical reactions and interactions that are not possible with other halogens, making this compound valuable for certain applications.
Properties
CAS No. |
2639457-17-1 |
---|---|
Molecular Formula |
C11H14INO3 |
Molecular Weight |
335.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.